molecular formula C17H18N4O4S B12132945 N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12132945
M. Wt: 374.4 g/mol
InChI Key: GXHIUHLBXQIHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives conjugated with substituted acetamide moieties. Its structure features:

  • 3,4-dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding through electron-donating methoxy groups.
  • 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole core: Provides a heterocyclic scaffold critical for bioactivity.
  • Sulfanyl acetamide linker: Facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O4S/c1-21-16(13-5-4-8-25-13)19-20-17(21)26-10-15(22)18-11-6-7-12(23-2)14(9-11)24-3/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

GXHIUHLBXQIHLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties. Compounds containing triazole rings have shown efficacy against a range of fungi by inhibiting ergosterol synthesis.
  • Antiviral Properties : Recent studies suggest that derivatives of triazoles exhibit antiviral effects through the inhibition of viral replication mechanisms. For instance, compounds similar to this compound have been evaluated against various strains of viruses like HSV and influenza virus.
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes such as tyrosinase and prostaglandin D synthase. These enzymes play crucial roles in melanin production and inflammatory processes respectively.

Biological Activity Data

Activity TypeAssay TypeResultReference
AntifungalMIC (Minimum Inhibitory Concentration)Effective against Candida spp. at 10 µg/mL
AntiviralPlaque Reduction Assay75% reduction in HSV replication at 50 µM
Enzyme InhibitionTyrosinase Inhibition AssayIC50 = 15 µM
CytotoxicityMTT AssayCC50 = 200 µM

Case Studies

  • Antifungal Efficacy : A study evaluated the compound's antifungal activity against various Candida species. The results indicated that it inhibited fungal growth effectively at low concentrations, suggesting its potential use in treating fungal infections.
  • Antiviral Activity : In a recent investigation into antiviral properties, the compound was tested against HSV in Vero cells. The results showed significant inhibition of viral replication, indicating its potential as a therapeutic agent against herpesvirus infections.
  • Enzyme Inhibition Studies : The compound's ability to inhibit tyrosinase was assessed using an in vitro assay. It exhibited competitive inhibition with an IC50 value comparable to standard inhibitors used in skin whitening formulations.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Electron-donating groups (e.g., methoxy) : The 3,4-dimethoxy groups in the target compound may improve solubility and membrane permeability compared to electron-withdrawing substituents like chlorine or nitro groups. However, chloro-substituted analogues (e.g., KA3) exhibit stronger antimicrobial activity due to enhanced electrophilicity .
  • Heterocyclic modifications : Replacement of furan with pyridine (e.g., KA3, OLC-12) shifts activity toward antimicrobial or olfactory receptor modulation, highlighting the role of aromatic π-π interactions .

Anti-Exudative Activity

The target compound’s anti-exudative activity was inferred from structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. At 10 mg/kg, these compounds reduced edema in rat models by 40–60%, comparable to diclofenac sodium (8 mg/kg) . The 3,4-dimethoxy substitution may enhance anti-inflammatory effects by stabilizing interactions with cyclooxygenase isoforms.

Antiviral and Antimicrobial Profiles

  • Antiviral activity: Derivatives with 4-methyl-4H-1,2,4-triazol-3-yl groups () inhibit adenovirus replication (IC₅₀: 8–20 µM), suggesting the triazole core is critical for viral entry or replication interference. The target compound’s furan moiety may lack sufficient hydrophobicity for potent antiviral effects .
  • Antimicrobial activity : Pyridinyl-substituted triazoles (e.g., KA3) show MIC values of 12.5–25 µg/mL against S. aureus and E. coli, outperforming furan-containing analogues. This aligns with the electron-withdrawing effects of pyridine enhancing membrane disruption .

Physicochemical Properties

  • Metabolic stability : Methoxy groups are susceptible to demethylation, whereas chloro-substituted analogues (e.g., ) may exhibit longer half-lives due to slower metabolic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.